molecular formula C15H6F5NO3 B2889017 2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione CAS No. 57981-01-8

2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione

Cat. No. B2889017
CAS RN: 57981-01-8
M. Wt: 343.209
InChI Key: PAQCVKRZNWHXJP-UHFFFAOYSA-N
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Description

“2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have proven to be important intermediates for the synthesis of new drugs with different applications .


Synthesis Analysis

Isoindoline-1,3-dione derivatives have been synthesized using various methods . One common approach involves the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . Another method involves simple heating and relatively quick solventless reactions .


Molecular Structure Analysis

The molecular structure of “2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 .


Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives have shown diverse chemical reactivity . They have been used in various chemical reactions, leading to the formation of a variety of substituted isoindoline-1,3-diones .

Scientific Research Applications

Crystal Structure and Pharmacological Activity

  • The structural and pharmacological analysis of various isoindoline-1,3-dione derivatives has been a significant focus, particularly for their potential as Acetylcholinesterase (AChE) inhibitors, which are crucial in treating Alzheimer’s disease. For instance, specific derivatives have shown promising competitive inhibition on AChE with low acute toxicity, highlighting their potential therapeutic benefits (Erik Andrade-Jorge et al., 2018) sourcesource.

Synthesis and Material Applications

  • Novel methods for synthesizing perfluorinated isoquinoline-1,3-diones via visible-light-induced carboperfluoroalkylation have been developed. These methods enable the rapid incorporation of a wide variety of perfluorinated groups into the molecular structure, demonstrating the compound's versatility in material science and organic synthesis (Shi Tang et al., 2015) sourcesource.

Optoelectronic Properties

  • The synthesis and study of acridin-isoindoline-1,3-dione derivatives have been explored for their optoelectronic importance. These compounds exhibit high thermal stability and are promising as fluorescent materials, showcasing their potential in the development of new optoelectronic devices (Smita G. Mane et al., 2019) sourcesource.

Molecular Interactions and Crystal Engineering

  • Detailed crystallographic studies have been conducted on isoindoline-1,3-dione derivatives to understand their molecular structure and interactions. Such research lays the groundwork for the design of more complex molecular assemblies and could inform the development of novel materials (G. Duru et al., 2018) sourcesource.

Green Chemistry Applications

  • An innovative approach using Water Extract of Onion Peel Ash (WEOPA) has been utilized for the synthesis of isoindoline-1,3-dione derivatives. This method exemplifies the application of green chemistry principles in synthesizing important organic compounds, reducing the environmental impact of chemical processes (M. Journal et al., 2019) sourcesource.

Safety And Hazards

While no risk was found for the isoindolines, there was evidence of three kinds of toxicity for the isoindoline-1,3-dione compounds .

properties

IUPAC Name

2-[(2,3,4,5,6-pentafluorophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6F5NO3/c16-9-8(10(17)12(19)13(20)11(9)18)5-24-21-14(22)6-3-1-2-4-7(6)15(21)23/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQCVKRZNWHXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6F5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione

Synthesis routes and methods

Procedure details

N-hydroxyphthalimide (8.15 g, 0.05 mol) was dissolved in a mixture of dry dimethoxyethane (40 ml) and dry dimethyl sulphoxide (10 ml). To this solution was added, in one portion, potassium carbonate (3.46 g, 0.05 mol). An orange suspension resulted. The pentafluorobenzyl bromide (10.8 g, 0.05 mol) in dry dimethoxyethane (10 ml) was added dropwise over 1 h at room temperature. The reaction mixture was stirred at room temperature for 64 h and then quenched by pouring into water (1 l). The resulting slurry was filtered, the crystals washed with water and dried in vacuo to give N-(pentafluorobenzyloxy)phthalimide as white crystals (15.9)g.
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step Two
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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